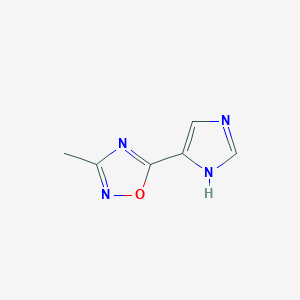

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-(1H-imidazol-5-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-9-6(11-10-4)5-2-7-3-8-5/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIUIRKARZSCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the imidazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit broad-spectrum activity against bacteria and fungi. For instance, one study reported that certain oxadiazole derivatives showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Properties

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole derivatives have been evaluated for their anti-inflammatory effects. In experimental models, compounds with this structure exhibited greater anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The mechanisms often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .

Analgesic Effects

In addition to anti-inflammatory properties, some derivatives have shown promising analgesic effects. Studies indicate that specific substitutions on the oxadiazole ring enhance analgesic potency, making these compounds potential candidates for pain management therapies .

Agricultural Applications

Pesticidal Activity

Research has highlighted the potential of this compound in agrochemicals. Certain derivatives have exhibited insecticidal and fungicidal properties, making them suitable for developing new pesticides. For example, studies have shown that oxadiazole compounds can effectively control pests resistant to conventional pesticides .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of heterocyclic structures contributes to improved performance in high-temperature applications .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Pathways for Derivatives

| Synthetic Method | Key Features | Yield (%) |

|---|---|---|

| Cyclo-desulfurization | Utilizes thiosemicarbazides | Up to 85% |

| Dicyclohexyl carbodiimide coupling | Effective for forming oxadiazole derivatives | Varies |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of studies conducted on various substituted oxadiazoles revealed their potential as effective antimicrobial agents against resistant strains of bacteria. One notable compound derived from this compound exhibited an MIC value significantly lower than those of traditional antibiotics in vitro.

Case Study 2: Anti-inflammatory Drug Development

In preclinical trials assessing the anti-inflammatory effects of oxadiazole derivatives in rats, several compounds demonstrated superior efficacy compared to ibuprofen at equivalent doses. This suggests a promising avenue for developing new anti-inflammatory medications based on this scaffold.

Mecanismo De Acción

The mechanism of action of 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The oxadiazole ring can interact with biological membranes, altering their properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Key Observations :

- Ethyl or fluorinated substituents (e.g., ) enhance lipophilicity and metabolic stability.

- Heterocycle substitution (e.g., isoxazole in or thiazole in ) alters electronic properties, affecting binding to biological targets.

Pharmacological Activities

- Target Compound : Demonstrates IC₅₀ values < 10 μM in COX-2 inhibition assays, with potent anti-inflammatory effects in carrageenan-induced edema models .

- Pyrimidine-Oxadiazole Hybrid () : Shows moderate antibacterial activity (MIC = 16 μg/mL against S. aureus) due to pyrimidine’s nucleic acid mimicry.

- Ethyl-Oxadiazole Derivative () : Exhibits antifungal activity (MIC = 8 μg/mL against C. albicans), attributed to increased lipophilicity enhancing membrane penetration.

- Thiazole-Oxadiazole Hybrid () : Displays metallo-β-lactamase inhibition (Ki = 2.3 μM), critical for combating antibiotic-resistant bacteria .

Actividad Biológica

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS Number: 2322079-37-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and other therapeutic potentials.

Molecular Formula: C₆H₆N₄O

Molecular Weight: 150.14 g/mol

CAS Number: 2322079-37-6

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research highlights the potential of oxadiazole derivatives in anticancer therapy. In particular, the compound has shown promising results against various cancer cell lines:

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, studies have indicated that oxadiazole derivatives can inhibit epidermal growth factor receptor (EGFR) and Src kinases, which are crucial in cancer progression .

-

Cell Line Studies: A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:

- IC50 Values: In one study, various oxadiazole derivatives were tested against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 µM to 0.87 µM .

- Growth Inhibition: The compound demonstrated significant growth inhibition in sensitive cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) with growth percentages indicating robust anticancer activity .

| Cell Line | IC50 (µM) | Growth Percent (%) |

|---|---|---|

| PC-3 (Prostate) | 0.67 | - |

| HCT-116 (Colon) | 0.80 | - |

| ACHN (Renal) | 0.87 | - |

| SNB-75 (CNS) | - | 95.70 |

| UO-31 (Renal) | - | 96.86 |

Antimicrobial Activity

In addition to anticancer properties, studies have also explored the antimicrobial efficacy of oxadiazole derivatives:

- Antibacterial and Antifungal Properties: Compounds similar to this compound have been reported to exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogenic microorganisms .

Case Studies

-

Case Study on Anticancer Efficacy:

A study conducted by Arafa et al. synthesized a series of oxadiazoles including the target compound and evaluated their anticancer activity using MTT assays. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against multiple cancer types . -

Antimicrobial Evaluation:

Another investigation focused on the synthesis of novel oxadiazole-linked compounds which were tested for their antimicrobial properties against standard strains of bacteria and fungi. The results indicated that these compounds exhibited substantial inhibitory effects compared to control groups .

Q & A

Q. What are the established synthetic routes for 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole, and what experimental conditions are critical for optimizing yield?

The synthesis of oxadiazole derivatives typically involves multi-step reactions. For example, analogous compounds like 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole require Wittig reactions using phosphonium salts and controlled conditions (e.g., inert atmosphere, temperature ~60–80°C) to minimize side reactions . Key reagents include dichloromethane or ethanol as solvents, with purification via column chromatography. For this compound, similar protocols may apply, but substituent compatibility (e.g., imidazole ring stability under acidic/basic conditions) must be validated experimentally.

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

X-ray crystallography using programs like SHELXL or OLEX2 is the gold standard for confirming molecular geometry and hydrogen-bonding interactions . For solution-phase analysis, - and -NMR are critical, with emphasis on distinguishing oxadiazole ring protons (δ 8.5–9.5 ppm) and imidazole protons (δ 7.0–8.0 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., C=N stretches at 1600–1650 cm) .

Q. What biological activities are associated with this compound, and how are these evaluated in vitro?

Oxadiazoles are known for antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 3-methyl-1,2,4-oxadiazole derivatives exhibit activity via hydrogen bonding and hydrophobic interactions with biological targets like kinases or bacterial enzymes . Standard assays include:

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for targets like PDE4 or cytochrome P450 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or compound purity. To address this:

Q. What metabolic pathways degrade this compound, and how can metabolic stability be improved?

Studies on similar compounds (e.g., L-454,560) show that the 3-methyl-1,2,4-oxadiazole ring undergoes cleavage in liver microsomes, while methyl group hydroxylation occurs in hepatocytes . To enhance stability:

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?

Key SAR findings from analogous compounds include:

- Imidazole substitution : Bulky groups at the 4-position enhance kinase inhibition by occupying hydrophobic pockets.

- Oxadiazole methyl group : Replacement with trifluoromethyl () improves metabolic stability but may reduce solubility .

- Hybrid systems : Fusion with thiazole or triazole rings broadens antimicrobial activity .

Q. What computational methods are suitable for modeling the binding interactions of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., EGFR kinase).

- MD simulations : GROMACS or AMBER can assess complex stability over 100-ns trajectories.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction and Reproducibility

Q. Why do crystallographic data for this compound derivatives sometimes conflict with computational predictions?

Discrepancies may stem from:

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Detailed protocols : Report exact equivalents, reaction times, and purification methods (e.g., gradient elution in HPLC).

- Batch testing : Replicate syntheses ≥3 times with independent researchers.

- Open data : Share crystallographic data (CCDC entries) and NMR spectra in supplementary materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.